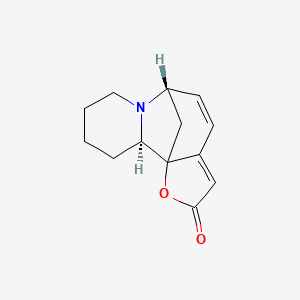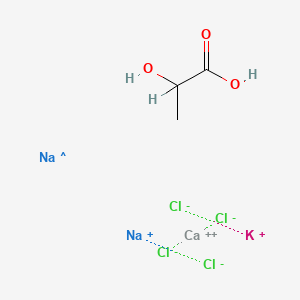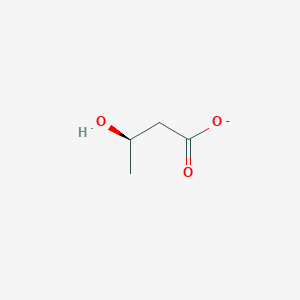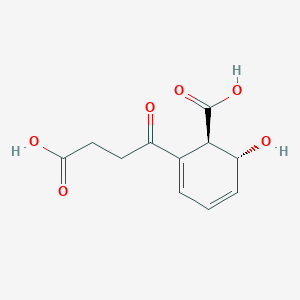
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylic acid and hydroxy functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Carboxypropionyl)-6-Hydroxy-Cyclohexa-2,4-diencarbonsäure umfasst typischerweise die Reaktion von 2-Arylaminonicotinsäuren mit Bernsteinsäureanhydrid. Diese Reaktion erfolgt bei Raumtemperatur sowohl in aprotischen als auch in hydroxylierten Lösungsmitteln wie Essigsäure . Die resultierenden Verbindungen sind kristallin und löslich in Alkohol, DMF, Dioxan und wässrigem Natriumbicarbonat .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(3-Carboxypropionyl)-6-Hydroxy-Cyclohexa-2,4-diencarbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um ein Keton oder ein Aldehyd zu bilden.
Reduktion: Die Carbonsäuregruppen können zu Alkoholen reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Hydroxygruppe.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, umfassen aber im Allgemeinen kontrollierte Temperaturen und spezifische Lösungsmittel, um die Reaktionen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Ketone, Aldehyde, Alkohole und substituierte Derivate der ursprünglichen Verbindung. Diese Produkte können in verschiedenen chemischen Prozessen und Anwendungen weiter verwendet werden.
Wissenschaftliche Forschungsanwendungen
2-(3-Carboxypropionyl)-6-Hydroxy-Cyclohexa-2,4-diencarbonsäure hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Mögliche Anwendungen bei der Untersuchung von Enzymwirkungen und Stoffwechselwegen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3-Carboxypropionyl)-6-Hydroxy-Cyclohexa-2,4-diencarbonsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Carbonsäuregruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen zu bilden und mit Enzymen und anderen Proteinen zu interagieren, wodurch deren Aktivität möglicherweise gehemmt oder modifiziert wird. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller oder gerinnungshemmender Aktivität .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
2-(3-Carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential applications in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-carboxypropionyl)-6-hydroxy-cyclohexa-2,4-diene carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and other proteins, potentially inhibiting or modifying their activity. These interactions can lead to various biological effects, such as antimicrobial or anticoagulant activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen gehören andere Derivate von 2-Arylaminonicotinsäure, wie zum Beispiel:
- 2-Styryl-6-oxo-5-cyanonicotinsäure
- 2-Methyl-6-phenylnicotinsäure
- 2-Anisidinonicotinsäurehydrazid
Einzigartigkeit
Was 2-(3-Carboxypropionyl)-6-Hydroxy-Cyclohexa-2,4-diencarbonsäure von diesen ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination von funktionellen Gruppen, die ihm ein eigenes Set an chemischen Eigenschaften und potenziellen Anwendungen verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit biologischen Molekülen zu interagieren, macht es zu einer wertvollen Verbindung für Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(1R,6R)-2-(3-carboxypropanoyl)-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-3,8,10,13H,4-5H2,(H,14,15)(H,16,17)/t8-,10-/m1/s1 |
InChI-Schlüssel |
QJYRAJSESKVEAE-PSASIEDQSA-N |
SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Isomerische SMILES |
C1=C[C@H]([C@@H](C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Kanonische SMILES |
C1=CC(C(C(=C1)C(=O)CCC(=O)O)C(=O)O)O |
Synonyme |
2-succinyl-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid SHCHC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




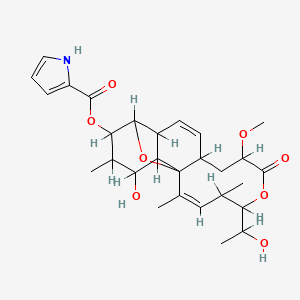




![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)



